ethyl 7-cyclohexyl-2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Ethyl 7-cyclohexyl-2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of ethyl 7-cyclohexyl-2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves several stepsThe reaction conditions often involve the use of strong bases, such as n-BuLi, and electrophiles like DMF . Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized under specific conditions.
Reduction: The imino group can be reduced to an amine.
Substitution: The phenylprop-2-enoyl group can participate in substitution reactions. Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 7-cyclohexyl-2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anticancer and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The oxo and imino groups can form hydrogen bonds with biological molecules, affecting their function. The phenylprop-2-enoyl group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Compared to other similar compounds, ethyl 7-cyclohexyl-2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate stands out due to its unique combination of functional groups. Similar compounds include:
- N-cyclohexyl-6-imino-11-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide .
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate . These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to different properties and applications.
Properties
Molecular Formula |
C29H28N4O4 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
ethyl 7-cyclohexyl-2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C29H28N4O4/c1-2-37-29(36)23-19-22-26(30-24-15-9-10-18-32(24)28(22)35)33(21-13-7-4-8-14-21)27(23)31-25(34)17-16-20-11-5-3-6-12-20/h3,5-6,9-12,15-19,21H,2,4,7-8,13-14H2,1H3/b17-16+,31-27? |
InChI Key |
MAHABLXNTXDERU-CWGOJBQOSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)/C=C/C4=CC=CC=C4)C5CCCCC5 |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C=CC4=CC=CC=C4)C5CCCCC5 |
Origin of Product |
United States |
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